

# Application Notes and Protocols for SR12418 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR12418   |           |
| Cat. No.:            | B10861337 | Get Quote |

#### Introduction

SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It has demonstrated efficacy in preclinical in vivo models of autoimmune diseases by suppressing the development and function of T helper 17 (TH17) cells.[1][2] These cells are key drivers of inflammation in various autoimmune conditions. SR12418 offers a more favorable pharmacological profile compared to its predecessor, SR9009.[1] These application notes provide detailed protocols for the in vivo use of SR12418 in mouse models of experimental autoimmune encephalomyelitis (EAE) and colitis, based on published research.

#### Mechanism of Action

**SR12418** functions by activating REV-ERBα and REV-ERBβ, which in turn represses the transcription of key genes involved in TH17 cell differentiation and function.[1] Mechanistically, REV-ERBα competes with the lineage-defining transcription factor RORyt for binding to shared regulatory elements in the genome, including at the II17a locus.[1][3] By activating REV-ERB, **SR12418** enhances the repression of RORyt expression and its downstream targets, leading to a reduction in IL-17A production and a decrease in pathogenic TH17 cell populations.[1]

Signaling Pathway





Click to download full resolution via product page

Caption: **SR12418** signaling pathway in T cells.

## **Quantitative Data Summary**

Table 1: Effect of **SR12418** on EAE Clinical Score and Incidence



| Treatment Group                                  | Mean Maximum Clinical<br>Score | Disease Incidence (%) |
|--------------------------------------------------|--------------------------------|-----------------------|
| Vehicle                                          | 2.5 - 3.5                      | 90%                   |
| SR12418 (50 mg/kg, b.i.d.)                       | Significantly reduced          | 20%                   |
| Data from MOG-induced EAE in C57BL/6 mice.[1][2] |                                |                       |

Table 2: Immunological Effects of SR12418 in EAE Model (CNS)

| Cell Population / Marker     | Vehicle-Treated | SR12418-Treated                              |
|------------------------------|-----------------|----------------------------------------------|
| CD3+CD4+ T cells             | Baseline        | Reduced frequency and number                 |
| RORyt+ cells                 | Baseline        | Significantly decreased frequency and number |
| GM-CSF+ T cells              | Baseline        | Significantly lower absolute number          |
| IL-17A+ cells                | Baseline        | Reduced frequency and number                 |
| IL-17A+IFNy+ cells           | Baseline        | Reduced frequency and number                 |
| CNS: Central Nervous System. |                 |                                              |
| Data represents changes at   |                 |                                              |
| the peak of disease.[1]      |                 |                                              |

Table 3: Therapeutic Efficacy of **SR12418** in Relapsing-Remitting EAE



| Treatment Group                                                       | Relapse Severity            | Number of Mice Relapsed                     |
|-----------------------------------------------------------------------|-----------------------------|---------------------------------------------|
| Vehicle                                                               | Average max score 2.5 - 3.5 | 12 out of 17                                |
| SR12418 (50 mg/kg, b.i.d.)                                            | Significant reduction       | Not specified, but overall severity reduced |
| Treatment initiated after the first wave of disease in SJL/J mice.[1] |                             |                                             |

## **Experimental Protocols**

1. Preparation and Administration of **SR12418** for In Vivo Studies

This protocol describes the preparation and administration of **SR12418** for intraperitoneal injection in mice.

#### Materials:

- SR12418 powder
- Dimethyl sulfoxide (DMSO)
- Tween 80
- Sterile Water for Injection
- Sterile microcentrifuge tubes
- Sterile insulin syringes with attached needles (e.g., 28-30 gauge)

Formulation (10/10/80 Formulation):[2]

- Prepare a stock solution of **SR12418** in DMSO.
- In a sterile tube, add 1 part of the SR12418/DMSO stock.
- Add 1 part of Tween 80.



- Add 8 parts of sterile water.
- Vortex thoroughly to create a homogenous suspension.
- The final vehicle control is a 10% DMSO, 10% Tween 80, 80% water solution.

#### Administration Protocol:

- Administer **SR12418** or vehicle control via intraperitoneal (i.p.) injection.
- The standard dosage is 50 mg/kg, administered twice daily (b.i.d.).[1][2]
- The injection volume should be adjusted based on the mouse's body weight (typically 100-200 μL).
- Continue administration for the duration of the experiment as specified by the study design.
- 2. Prophylactic Treatment in MOG-Induced EAE Model

This protocol outlines the use of **SR12418** to prevent or delay the onset and severity of EAE in C57BL/6 mice.

#### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Prophylactic **SR12418** treatment workflow in EAE.

Methodology:



- EAE Induction: On day 0, immunize C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on days 0 and 2.
- Treatment: Begin treatment on day 0 with SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle control.
  [1][2]
- Monitoring: From day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.
- Endpoint Analysis: At the peak of the disease (typically day 15-20), euthanize the mice.
- Tissue Collection and Analysis: Collect draining lymph nodes and the central nervous system (CNS). Prepare single-cell suspensions for flow cytometry (FACS) analysis to quantify immune cell populations (e.g., CD4+, RORyt+, IL-17A+).[1]
- 3. Therapeutic Treatment in Adoptive T Cell Transfer Colitis Model

This protocol details the therapeutic application of **SR12418** in a T cell-mediated colitis model.

**Experimental Workflow:** 



Click to download full resolution via product page

Caption: Therapeutic **SR12418** treatment workflow in colitis.

Methodology:



- Colitis Induction: Induce colitis by the adoptive transfer of naïve CD4+ T cells into immunodeficient recipient mice (e.g., Rag1-/-).
- Disease Development: Allow three weeks for the development of colitis.[1]
- Therapeutic Intervention: At 3-weeks post-transfer, begin twice-daily administration of SR12418 (50 mg/kg, i.p.) or vehicle control.[1]
- Monitoring: Monitor mice for signs of colitis, such as weight loss.
- Endpoint Analysis: At the termination of the experiment, euthanize the mice.
- Tissue Collection and Analysis: Remove the colon and ileum. Measure colon length and weight. Isolate lamina propria lymphocytes for FACS analysis to assess T cell populations (e.g., RORyt+, IL-17A+, Foxp3+).[1] Perform histological analysis to assess inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR12418 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861337#sr12418-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com